Trifluoroacetamidoethyl-SS-propionic NHS ester
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Overview
Description
Trifluoroacetamidoethyl-SS-propionic NHS ester is a cleavable linker containing an NHS ester. This compound is primarily used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The disulfide bond within the compound can be cleaved under reduction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trifluoroacetamidoethyl-SS-propionic NHS ester involves the reaction of trifluoroacetamidoethyl-SS-propionic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and solvents but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .
Types of Reactions:
Reduction: The disulfide bond in this compound can be cleaved under reducing conditions, such as with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP)
Substitution: The NHS ester reacts with primary amines to form stable amide bonds. .
Common Reagents and Conditions:
Reducing Agents: DTT, TCEP
Coupling Agents: DCC
Solvents: DCM, DMF
Major Products:
Amide Bonds: Formed when the NHS ester reacts with primary amines.
Cleaved Products: Resulting from the reduction of the disulfide bond
Scientific Research Applications
Trifluoroacetamidoethyl-SS-propionic NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a cleavable linker in the synthesis of complex molecules.
Biology: Employed in the labeling of proteins and oligonucleotides for various biochemical assays.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of diagnostic reagents and therapeutic agents .
Mechanism of Action
The mechanism of action of Trifluoroacetamidoethyl-SS-propionic NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. The disulfide bond within the compound can be cleaved under reducing conditions, allowing for the controlled release of the labeled molecule .
Comparison with Similar Compounds
- Trifluoroacetamidoethyl-SS-propionic acid
- Trifluoroacetamidoethyl-SS-propionic hydrazide
- Trifluoroacetamidoethyl-SS-propionic maleimide
Comparison: Trifluoroacetamidoethyl-SS-propionic NHS ester is unique due to its ability to form stable amide bonds with primary amines and its cleavable disulfide bond. This dual functionality makes it particularly useful in applications requiring both stable labeling and controlled release .
Properties
Molecular Formula |
C11H13F3N2O5S2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[(2,2,2-trifluoroacetyl)amino]ethyldisulfanyl]propanoate |
InChI |
InChI=1S/C11H13F3N2O5S2/c12-11(13,14)10(20)15-4-6-23-22-5-3-9(19)21-16-7(17)1-2-8(16)18/h1-6H2,(H,15,20) |
InChI Key |
WQEBROPMGISFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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